![molecular formula C8H7BrClNO5S B2726169 5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride CAS No. 1803570-11-7](/img/structure/B2726169.png)
5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride
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Overview
Description
5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride, also known as BMNSCl, is an organosulfur compound that has been used in various scientific research applications. It is a yellow-brown solid that can be synthesized in the laboratory and is used in a variety of different experiments. BMNSCl has a wide range of biochemical and physiological effects, and its uses are constantly being explored in the laboratory.
Scientific Research Applications
Synthesis of Indole Derivatives
This compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention for their application as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Antibacterial Agents
(E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives, synthesized from this compound, have been evaluated for their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus . This suggests potential applications in the development of new antibacterial agents.
Anticancer Activity
Molecular docking studies have been performed with novel molecules derived from this compound against lung cancer target i.e., extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2), and cervical cancer target i.e., fibroblast growth factor receptor 2 (FGFR2) . This indicates its potential use in the development of anticancer drugs.
Industrial Process Scale-Up
This compound has been used as a reference substance for screening reaction conditions in the industrial process scale-up . This suggests its potential application in the optimization of industrial chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific reaction that “5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride” is involved in. For instance, in an electrophilic aromatic substitution reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This is then followed by the removal of a proton, yielding a substituted benzene ring .
properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-3-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO5S/c1-4-5(9)3-6(17(10,14)15)8(16-2)7(4)11(12)13/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJCKOGQDIFABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-4-methyl-3-nitrobenzene-1-sulfonyl chloride |
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